4-(Aminomethyl)-2-chlorophenol

Description

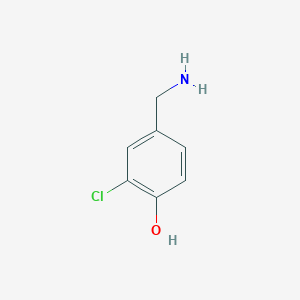

Halogenated aminophenols are recognized for their utility as versatile building blocks in the creation of more complex molecules. The presence of a halogen, an amino group, and a hydroxyl group on a phenol (B47542) ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds are precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com The specific placement of these functional groups, as seen in 4-(Aminomethyl)-2-chlorophenol, dictates its unique chemical reactivity and potential applications.

The structure of this compound, with its aminomethyl, chloro, and hydroxyl groups attached to a benzene (B151609) ring, presents a unique electronic and steric environment. This arrangement influences its reactivity and potential as a precursor in the synthesis of novel compounds. Research on this compound is still emerging, with current studies primarily focused on its synthesis and basic characterization. There is a noticeable gap in the comprehensive exploration of its reaction mechanisms, potential as a ligand in catalysis, and its role in the development of new bioactive molecules. This provides a strong motivation for further in-depth investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNYBICPLIMKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Research Landscape

The defining characteristics of 4-(Aminomethyl)-2-chlorophenol are the aminomethyl group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 1-position of the phenol (B47542) ring. The interplay of these functional groups governs its chemical behavior. The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group. The aminomethyl group, with its basic nitrogen atom and flexible side chain, can participate in various chemical reactions and interactions.

The current research landscape for this compound is relatively limited but growing. Available studies often describe its synthesis, typically through the reaction of a substituted phenol with formaldehyde (B43269) and an amine. Its characterization is usually performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While it is commercially available from several suppliers, in-depth studies on its chemical reactivity and potential applications are not extensive.

Current Research Gaps and Motivations for Further Investigation

Precursor Synthesis and Functional Group Interconversions

The strategic construction of this compound and related structures relies heavily on the efficient synthesis of key precursors and the selective transformation of functional groups.

Strategies for Chlorophenol Precursors

The synthesis of chlorophenol precursors is a critical first step. These precursors can be prepared through various methods, including the direct chlorination of phenols or the transformation of other functional groups on the aromatic ring. The position of the chlorine atom relative to the hydroxyl group significantly influences the reactivity and the subsequent steps of the synthesis. For instance, the synthesis of 2-chloro-4-phenylphenol (B167023) has been reported, which can then undergo aminomethylation. bch.ro The presence of multiple substituents on the phenol (B47542) ring requires careful consideration of directing effects to achieve the desired isomer. ethernet.edu.et

Introduction of the Aminomethyl Moiety: Mannich-Type Reactions and Related Approaches

The introduction of the aminomethyl group onto the phenol ring is a pivotal transformation. This is commonly achieved through Mannich-type reactions or via indirect routes involving the reduction of other nitrogen-containing functional groups.

The Mannich reaction is a classic and widely used method for the aminomethylation of phenols. nih.gov This one-pot, three-component condensation involves a phenol, formaldehyde (B43269), and a primary or secondary amine. nih.gov The reaction typically proceeds at the ortho position to the hydroxyl group due to its activating and directing effects. bch.ro For phenols where the ortho positions are blocked, aminomethylation can occur at the para position. bch.ro

For example, the Mannich reaction of 2-chloro-4-phenylphenol with formaldehyde and various secondary amines in ethanol (B145695) at room temperature has been shown to produce novel aminomethylated 3-chlorobiphenyl-ols in good yields. bch.ro A general procedure involves stirring a mixture of the chlorophenol, the amine, and formaldehyde in a suitable solvent like ethanol for several days. bch.ro

Table 1: Examples of Direct Aminomethylation of Phenols

| Phenol Substrate | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-4-phenylphenol | Piperidine | 2-chloro-6-(piperidin-1-ylmethyl)-4-phenylphenol | Good | bch.ro |

| p-Cresol | Diethylamine | 2-(Diethylaminomethyl)-4-methylphenol | - | researchgate.net |

An alternative to direct aminomethylation is a two-step process involving the formation and subsequent reduction of a Schiff base. This method offers a versatile route to secondary amines. The synthesis involves the condensation of a primary amine with an appropriate aldehyde to form an imine (Schiff base), which is then reduced to the corresponding amine. researchgate.net A common reducing agent for this transformation is sodium borohydride (B1222165). researchgate.net This approach has been successfully used to synthesize various secondary amines, including those with phenolic moieties. researchgate.net For instance, 2-methoxy-5-((phenylamino)methyl)phenol was synthesized by the condensation of a primary amine with the corresponding aldehyde, followed by reduction of the resulting Schiff base. researchgate.net

Reduction Pathways for Nitro-Substituted Phenols

The reduction of nitro-substituted phenols provides another important pathway to aminomethylphenols. This strategy involves the initial synthesis of a nitrophenol derivative, which is then reduced to the corresponding amine. The reduction of a nitro group to an amino group is a well-established transformation in organic synthesis.

A common method involves catalytic hydrogenation. For example, p-nitrophenol can be reduced to p-aminophenol using a palladium-on-carbon catalyst in the presence of an acid. google.com This method is also applicable to more complex structures. For instance, the synthesis of 4-amino-6-methoxy-2-methyl-phenol hydrochloride has been achieved through the reduction of a nitro-substituted precursor. google.com The reduction is preferably carried out via catalytic hydrogenation in an acidic medium, which can simultaneously effect other transformations like debenzylation if applicable. google.com

The competition between the reduction of the nitrophenol and the hydrolysis of the reducing agent (like NaBH4) is an important consideration, and the choice of catalyst can significantly influence the efficiency of the desired reduction. nih.gov Studies have shown an inverse correlation between the catalytic efficiency for borohydride hydrolysis and 4-nitrophenol (B140041) reduction, indicating that a catalyst that is highly active for one process may be less active for the other. nih.gov

Table 2: Catalysts for the Reduction of 4-Nitrophenol

| Catalyst | Reducing Agent | Observations | Reference |

|---|---|---|---|

| Ag⁰ Nanoparticles | NaBH₄ | High rate constant for 4-nitrophenol reduction, poor for BH₄⁻ hydrolysis. | nih.gov |

| Au⁰ Nanoparticles | NaBH₄ | High rate constant for 4-nitrophenol reduction, poor for BH₄⁻ hydrolysis. | nih.gov |

| Pt⁰ Nanoparticles | NaBH₄ | High conversion to H₂ via BH₄⁻ hydrolysis. | nih.gov |

| Ag-Pt (9:1) Alloy NPs | NaBH₄ | Best catalyst for 4-nitrophenol reduction among those studied. | nih.gov |

Catalytic Systems in the Synthesis of Aminomethylphenols

The choice of catalyst is crucial for the efficient and selective synthesis of aminomethylphenols. A variety of catalytic systems have been developed, ranging from traditional acid and base catalysts to more advanced metal-based and nanoparticle catalysts.

In Mannich-type reactions, the reaction can often proceed without a specific catalyst, relying on the inherent reactivity of the starting materials. rsc.org However, the use of catalysts can improve yields and reaction times. For instance, the Petasis borono-Mannich reaction, a multicomponent reaction coupling a carbonyl, an amine, and a boronic acid, can be performed with or without a catalyst to produce aminomethylphenol derivatives. dntb.gov.uaias.ac.in Magnetic Fe3O4 nanoparticles have been reported as an efficient and reusable catalyst for the one-pot synthesis of aminomethylphenol derivatives via the Petasis borono-Mannich reaction, offering mild reaction conditions and excellent yields. ias.ac.in

For the reduction of nitrophenols, various metal nanoparticle catalysts have been investigated. Gold, silver, platinum, and alloy nanoparticles have all been studied for their catalytic activity in the reduction of 4-nitrophenol by sodium borohydride. nih.gov The catalytic properties differ significantly, with some catalysts favoring the reduction of the nitro group while others are more effective for the hydrolysis of the reducing agent. nih.gov Iron-based catalysts have also been developed for the reductive amination of ketones and aldehydes to primary amines, demonstrating broad applicability and good functional group tolerance. d-nb.info

Recent advancements in catalysis also include the use of copper(II) for the cross-dehydrogenative ortho-aminomethylation of phenols, providing a direct route to aminomethylphenol compounds under mild conditions. researchgate.net Vanadium-catalyzed direct ortho-aminomethylation of phenols has also been developed, proceeding via a proposed radical mechanism. researchgate.net

Transition Metal Catalysis for C-N Bond Formation

Transition metal catalysis is a powerful tool for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of aminomethylated phenols. rsc.orgnih.gov These methods offer advantages such as high efficiency and selectivity under mild reaction conditions. beilstein-journals.org

Palladium-catalyzed reactions, for instance, are central to the formation of C-N bonds in the synthesis of arylamines. nih.gov The mechanism often involves oxidative addition and reductive elimination steps. nih.gov The use of specific ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), can minimize side reactions like β-hydrogen elimination. nih.gov Copper-catalyzed methods, inspired by the Ullmann reaction, also provide effective pathways for C-N bond formation in the synthesis of phenolic compounds. beilstein-journals.org For example, copper(II) chloride, in conjunction with a ligand like L-prolinate, can catalyze the conversion of aryl halides to phenols, a related and important transformation. beilstein-journals.org

Recent research has also explored the use of other transition metals. Iron-HPA (heteropoly acid) complexes have been used for the oxidation of benzene (B151609) to phenol, and rhodium and iridium catalysts have been developed for direct C-H amination reactions using organic azides as a nitrogen source. nih.govbeilstein-journals.org This latter approach is particularly noteworthy for its atom economy, as the primary byproduct is nitrogen gas. nih.gov The catalytic cycle for these reactions typically involves chelation-assisted C-H bond cleavage, C-N bond formation via a metal-nitrenoid intermediate, and product release. nih.gov

The table below summarizes some transition metal-catalyzed reactions relevant to the synthesis of aminomethylated phenols and related structures.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium with DPPF ligand | Aryl halides, Amines | Arylamines | Reduces β-hydrogen elimination. nih.gov |

| Copper(II) chloride with L-prolinate | Aryl halides, Hydroxide source | Phenols | Microwave-assisted, rapid conversion. beilstein-journals.org |

| Rhodium(III) / Iridium(III) | C-H bonds, Organic azides | Amines | Direct C-H amination, atom economical. nih.gov |

| Iron-HPA complex | Benzene, Oxidant | Phenol | ortho-hydroxylation of benzoic acid. beilstein-journals.org |

Organocatalysis in Aminomethylation Reactions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to accelerate chemical reactions. mdpi.comorganic-chemistry.org These catalysts are often less toxic, less sensitive to air and moisture, and more cost-effective than their transition metal counterparts. organic-chemistry.org

In the context of aminomethylation, organocatalysts can activate substrates in various ways. For example, in the Mannich reaction, a classic method for aminomethylation, chiral organocatalysts can be employed to achieve high levels of stereoselectivity. Proline and its derivatives are well-known organocatalysts for such transformations.

Recent advancements have demonstrated the utility of various organocatalytic systems. For instance, chiral biscinchona alkaloid catalysts have been used for the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, showcasing the potential for direct functionalization of C(sp3)-H bonds. rsc.org Furthermore, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing access to enantiopure β2-amino acids. mpg.de This method is notable for its broad substrate scope and simple catalyst recovery. mpg.de

The following table provides examples of organocatalytic systems used in reactions pertinent to aminomethylation.

| Organocatalyst | Reaction Type | Substrates | Products |

| Chiral biscinchona alkaloid | Asymmetric allylic alkylation | 2-methyl-3-nitroindoles, Morita-Baylis-Hillman carbonates | Functionalized indole (B1671886) derivatives. rsc.org |

| Confined imidodiphosphorimidate (IDPi) | Asymmetric aminomethylation | Bis-silyl ketene acetals, Silylated aminomethyl ether | Enantiopure β2-amino acids. mpg.de |

| Primary and secondary aminocatalysts | α-chlorination | 2-phenylpropanal | α-chloro branched aldehydes. nih.gov |

Stereochemical Control in the Synthesis of Chiral Aminomethylchlorophenols

The synthesis of specific stereoisomers of aminomethylchlorophenols is crucial when these compounds are intended for biological applications, as different enantiomers or diastereomers can exhibit vastly different activities. Stereochemical control can be achieved through various synthetic strategies. anu.edu.au

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. ethz.ch This can be accomplished using several approaches:

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts can induce asymmetry in the product. diva-portal.org For example, rhodium(II) carboxylates have been used to achieve moderate enantioselectivity in the synthesis of syn-α-hydroxy-β-amino esters. diva-portal.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch This approach can be highly effective but often requires additional synthetic steps. ethz.ch

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality into the final product. ethz.ch

Diastereoselective reactions aim to form one diastereomer preferentially over others. anu.edu.au This is often achieved through substrate control, where the existing chirality in the substrate directs the formation of a new stereocenter. diva-portal.org An example is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which produces syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org The development of new methods for stereoselective synthesis is an active area of research, with the goal of achieving high levels of control over the three-dimensional structure of molecules. benthamopen.com

The following table summarizes key strategies for stereochemical control.

| Strategy | Description | Example Application |

| Enantioselective Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. diva-portal.org | Rh(II) carboxylates for the synthesis of syn-α-hydroxy-β-amino esters. diva-portal.org |

| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. ethz.ch | Can be used when catalytic methods provide suboptimal enantioselectivity. ethz.ch |

| Diastereoselective Reactions | Preferential formation of one diastereomer, often guided by existing chirality in the substrate. anu.edu.au | Rh(II)-catalyzed cycloaddition to form syn-α-hydroxy-β-amino esters. diva-portal.org |

Green Chemistry Principles in Synthetic Approaches for Aminomethylated Phenols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comscispace.com These principles are increasingly being applied to the synthesis of aminomethylated phenols to create more sustainable and environmentally friendly methods.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. skpharmteco.com The ideal green solvent is non-toxic, renewable, and has a low environmental impact.

Recent research has focused on identifying greener solvent alternatives for various reactions. skpharmteco.com For instance, in copper-catalyzed dehydrogenative aminomethylation of phenols, cumene (B47948) has been identified as a superior solvent due to its role as a radical reservoir. rsc.org Methanol (B129727) has also been explored as a green C1 source and solvent in electrochemical α-methoxymethylation and aminomethylation reactions. rsc.org

Solvent-free reactions represent an even greener approach, eliminating solvent waste altogether. benthamopen.com These reactions are often conducted under neat conditions or with the use of solid-supported catalysts. Ultrasound irradiation has been shown to promote N-aminomethylation of indoles in the absence of a traditional solvent, using dichloromethane (B109758) as the C1 source. frontiersin.org

The application of green chemistry principles extends beyond solvent choice and includes:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com

Reducing Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation. acs.org

The following table highlights green chemistry approaches relevant to the synthesis of aminomethylated phenols.

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. sigmaaldrich.com | Using cumene or methanol in aminomethylation reactions. rsc.orgrsc.org |

| Solvent-Free Reactions | Eliminating the need for a solvent. benthamopen.com | Ultrasound-promoted N-aminomethylation of indoles. frontiersin.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. acs.org | Direct C-H amination where N2 is the only byproduct. nih.gov |

| Catalysis | Using catalysts to improve efficiency and reduce waste. sigmaaldrich.com | Transition metal and organocatalytic methods. rsc.orgmdpi.com |

Atom Economy and Reaction Efficiency

The Petasis Borono-Mannich (PBM) reaction, a three-component condensation of a carbonyl compound, an amine, and a boronic acid, stands out as a powerful and versatile method for this purpose. nih.govnih.govwikipedia.org This reaction can proceed efficiently with or without a catalyst and often results in high yields and a broad tolerance for various functional groups. nih.gov Catalyst-free approaches have been developed, for instance, by using cyclopentyl methyl ether (CPME) as a solvent at 80°C, which provides a greener and more practical route to aminomethylphenol derivatives with high to excellent yields. researchgate.net The use of CPME is advantageous as it is considered a more environmentally benign solvent. researchgate.net

The Mannich reaction is another cornerstone for the aminomethylation of phenols, offering a direct route to the desired products. researchgate.netnih.gov The reaction of 2-chloro-4-phenylphenol with formaldehyde and various secondary amines in ethanol at room temperature has been shown to produce novel aminomethylated phenols in good yields. researchgate.net The efficiency of the Mannich reaction can be significantly improved using nanocatalysts like ZnO nanoparticles in water, which allows for high yields and anti-selectivity for a variety of substrates. rsc.org

Below is a table summarizing various atom-economical synthetic approaches for aminomethylphenols and their analogs.

| Reaction Type | Catalyst/Solvent System | Key Efficiency Features | Reported Yield | Reference(s) |

| Petasis Borono-Mannich | Catalyst-free / Cyclopentyl Methyl Ether (CPME) | Avoids toxic catalysts and solvents; clean reaction profile; easy operation. | High to Excellent | nih.govresearchgate.net |

| Petasis Borono-Mannich | Nano Fe₃O₄ / 1,4-Dioxane (B91453) | Mild conditions; short reaction times; catalyst reusable for 4+ cycles. | Up to 94% | ias.ac.inresearchgate.net |

| Mannich Reaction | ZnO Nanoparticles / Water | High yields; anti-selectivity; applicable to diverse substrates. | 74-93% | rsc.org |

| Multicomponent Coupling | Copper(I) Oxide Nanoparticles / Solvent-free | High atom economy; catalyst reusable for 5+ cycles. | Excellent |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its structural analogs. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and the application of non-conventional energy sources like microwave and ultrasound irradiation. ajchem-a.comscholarsresearchlibrary.com

Catalytic hydrogenation is a fundamental method for preparing aminomethyl phenols from corresponding nitro- or intermediate compounds. The choice of catalyst and reaction medium is critical. For instance, the reduction of an intermediate to form the aminomethyl-phenol is effectively carried out using a palladium-on-charcoal or palladium-on-barium sulfate (B86663) catalyst in an acidic medium, such as hydrochloric or sulfuric acid. google.com The use of earth-abundant and cost-effective nickel nanoparticle catalysts has also proven effective for the one-pot hydrogenation of nitrophenols, offering an efficient and stable protocol. rsc.org Iron-based catalysts are being developed as an environmentally friendlier alternative to traditional ruthenium catalysts for the asymmetric transfer hydrogenation of imines to produce enantioenriched amines with very high yields. nih.gov

For multicomponent reactions like the Petasis reaction, solvent choice significantly impacts the outcome. While solvents like 1,4-dioxane are effective, greener alternatives such as cyclopentyl methyl ether (CPME) and glycerol (B35011) have been shown to provide comparable or even improved yields under optimized conditions. ijpsr.comresearchgate.netias.ac.in A catalyst-free PBM reaction in CPME at 80°C has been established as an effective synthetic method. researchgate.net

The adoption of green chemistry technologies has led to significant enhancements in yield and reductions in reaction time. Microwave-assisted synthesis, in particular, has revolutionized the synthesis of related heterocyclic compounds and Mannich bases. ajchem-a.comscholarsresearchlibrary.com Reactions that would conventionally take several hours can often be completed in minutes with higher yields and product purity. ajchem-a.comscirp.orgmdpi.com For example, a solvent-free Petasis reaction under microwave irradiation at 120°C achieved a 96% yield for a target aminophenol derivative. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. ajchem-a.comscholarsresearchlibrary.com Similarly, ultrasound irradiation has been used to promote the synthesis of related benzoxazole (B165842) derivatives from 2-amino-4-chlorophenol (B47367) under catalyst-free and room temperature conditions, adhering to green chemistry principles.

The following table compares conventional and enhanced reaction conditions for the synthesis of aminomethylphenol analogs and related compounds.

| Reaction Type | Conditions | Reaction Time | Yield | Key Advantage | Reference(s) |

| Petasis Reaction | Conventional Heating | >24 hours | Moderate | Standard procedure | ias.ac.in |

| Petasis Reaction | Nano Fe₃O₄ Catalyst, Room Temp. | Short | Excellent (up to 94%) | Mild conditions, catalyst reusability | ias.ac.inresearchgate.net |

| Petasis Reaction | Microwave Irradiation (120°C), Solvent-free | Not specified | 96% | High yield, green conditions | nih.gov |

| Intramolecular Cyclization | Conventional Heating | Not specified | 23% | Baseline | mdpi.com |

| Intramolecular Cyclization | Microwave-Assisted | Not specified | 86% | Significantly improved yield | mdpi.com |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. It also possesses acidic properties, allowing it to be deprotonated to form a highly nucleophilic phenoxide ion.

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is subject to electrophilic attack, with the position of substitution being determined by the cumulative electronic effects of the attached groups. The hydroxyl group is a strong activator and directs incoming electrophiles to the positions ortho and para to it (positions 6 and 4, respectively). The aminomethyl group (-CH₂NH₂) is weakly activating through induction and also directs ortho and para. The chlorine atom is deactivating due to its inductive electron withdrawal but is also an ortho-, para-director because of resonance.

Given that the para position to the hydroxyl group is already occupied by the aminomethyl group, electrophilic attack is most likely to occur at position 6, which is ortho to the hydroxyl group and meta to the aminomethyl group. The directing effects of the substituents are summarized in the table below.

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence | Favored Position for Substitution |

|---|---|---|---|---|

| -OH (Hydroxyl) | 1 | Strongly Activating (Resonance) | Ortho, Para | Position 6 |

| -Cl (Chloro) | 2 | Deactivating (Induction) | Ortho, Para | Position 6 |

| -CH₂NH₂ (Aminomethyl) | 4 | Weakly Activating (Induction) | Ortho, Para | Positions 3, 5 |

Table 1: Summary of substituent effects on electrophilic aromatic substitution for this compound. The combined effects strongly favor substitution at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution requires a benzene ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. The ring in this compound is electron-rich due to the hydroxyl and aminomethyl groups, making it a poor candidate for classical SNAr reactions. However, novel strategies have emerged where the generation of a phenoxyl radical via homolysis of the O-H bond can serve as a transient, powerful electron-withdrawing group, enabling nucleophilic substitution of halides on otherwise electron-rich phenols. nih.gov This "homolysis-enabled electronic activation" could potentially allow for the displacement of the chlorine atom under specific radical-initiating conditions. nih.gov

The oxidation of aminophenol derivatives can proceed through various pathways, often yielding highly reactive intermediates like quinoneimines. ua.es Research on the closely related compound 4-amino-2-chlorophenol (B1200274) demonstrates that it can be bioactivated by enzymes such as peroxidases and cyclooxygenase. nih.govnih.gov This process leads to the formation of reactive oxygen species and arylating metabolites, likely via a 1,4-benzoquinoneimine intermediate. nih.gov It is predicted that this compound would undergo similar enzymatic or chemical oxidation.

The initial oxidation product would be a quinone methide imine, which is a highly electrophilic species. This intermediate can undergo several subsequent reactions:

Hydrolysis: Reaction with water would lead to the formation of a benzoquinone methide and ammonia.

Polymerization: The reactive intermediates can polymerize to form complex, often colored, polymeric materials. ua.es

Nucleophilic Trapping: In the presence of biological nucleophiles like glutathione, the intermediate can be trapped to form adducts. nih.gov

Characterization of these products typically involves techniques such as High-Performance Liquid Chromatography (HPLC) for separation, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site of reactivity, acting as a potent nucleophile and a base. This allows for a wide array of derivatization strategies.

Acylation: The nitrogen atom of the aminomethyl group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This is a standard transformation for primary amines. masterorganicchemistry.comnih.gov A competitive reaction can exist between N-acylation and O-acylation of the phenolic hydroxyl group. asianpubs.org Under neutral or mildly basic conditions, N-acylation is generally favored kinetically. To ensure exclusive N-acylation, the phenolic group can be protected, or reaction conditions can be carefully controlled. Conversely, using a strong base to deprotonate the phenol would favor O-acylation. researchgate.net

Alkylation: As a primary amine, the aminomethyl group can be alkylated by reaction with alkyl halides. This reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to polyalkylation. libretexts.org Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for achieving mono-alkylation.

| Reaction Type | Reagent Class | Product Functional Group | Key Considerations |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | Kinetically favored over O-acylation under neutral conditions. asianpubs.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Prone to polyalkylation; reductive amination offers better control. libretexts.org |

Table 2: Common acylation and alkylation strategies for the aminomethyl group.

The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The resulting imine, particularly due to the ortho-hydroxyl group, is a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.net For instance:

Benzoxazines: The Schiff base can undergo cyclization reactions. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazinone (B8607429) ring system.

Reduced Heterocycles: Reduction of the imine double bond yields a stable secondary amine, which can then be used in subsequent cyclization steps to build more complex heterocyclic frameworks like pyrrolidines or piperidines, depending on the other reactants used. beilstein-journals.org

Aminophenol derivatives are highly effective ligands in coordination chemistry. derpharmachemica.com this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated phenolic group, forming a stable chelate ring.

Furthermore, Schiff bases derived from this compound are versatile multidentate ligands. uu.nl For example, the condensation with salicylaldehyde (B1680747) would produce a tridentate N₂O ligand capable of forming stable complexes with a variety of transition metal ions. These complexes have applications in catalysis and materials science. derpharmachemica.comuu.nl Upon coordination with certain metal ions like iron(II) or manganese(II), the ligand itself can sometimes undergo metal-assisted oxidation, for instance, from an amine to an imine. uu.nl

| Ligand Form | Potential Denticity | Coordinating Atoms | Example Metal Ions |

|---|---|---|---|

| This compound | Bidentate | N (amino), O (phenolic) | Cu(II), Ni(II), Co(II), Zn(II) |

| Schiff Base (e.g., with Salicylaldehyde) | Tridentate | N (amino), N (imino), O (phenolic) | Fe(II)/Fe(III), Mn(II), Pd(II) derpharmachemica.comuu.nl |

Table 3: Ligand properties and complexation potential of this compound and its imine derivative.

Nucleophilic Aromatic Substitution of the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aromatic rings. However, the reactivity of an aryl halide towards SNAr is highly dependent on the electronic properties of the substituents present on the aromatic ring. For SNAr to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. pressbooks.pubyoutube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.publibretexts.org

The structure of this compound features three substituents: a chloro group (the leaving group), a hydroxyl group, and an aminomethyl group. The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are generally considered activating groups in electrophilic aromatic substitution due to their electron-donating nature. Conversely, in the context of nucleophilic aromatic substitution, these groups are deactivating because they donate electron density to the ring, making it less attractive to an incoming nucleophile. assets-servd.host

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is paramount. Electron-withdrawing groups at the ortho and para positions to the site of attack are effective at delocalizing the negative charge, thus stabilizing the intermediate and facilitating the reaction. pressbooks.pubyoutube.com

In this compound, the chloro leaving group is at the C-2 position. The hydroxyl group is ortho (C-1) and the aminomethyl group is meta (C-4) to the reaction center.

Hydroxyl Group (-OH): While inductively withdrawing, the -OH group is strongly electron-donating by resonance. This effect would destabilize the negative charge of the Meisenheimer complex. Under basic conditions, deprotonation to the phenoxide (-O⁻) would result in an even more powerful electron-donating group, further deactivating the ring towards SNAr.

Aminomethyl Group (-CH2NH2): This group is weakly activating and electron-donating. Its position meta to the chlorine means it has a minimal effect on the stability of the Meisenheimer complex through resonance.

Given the presence of two electron-donating groups and the absence of any strong electron-withdrawing groups, this compound is considered an electron-rich arene. Such unactivated aryl halides are generally inert to classical SNAr reactions under standard conditions. acs.orgnih.gov Achieving substitution would require harsh reaction conditions or a change in the reaction mechanism, for instance, through a transient radical intermediate which can act as a powerful electron-withdrawing group, thereby activating the ring for substitution. nih.govosti.gov

To overcome the high energy barrier associated with SNAr on unactivated aryl chlorides, various catalyst systems, primarily based on transition metals like palladium, have been developed. These methods offer milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgjk-sci.comlibretexts.org This reaction allows for the coupling of aryl halides, including electron-rich and unactivated chlorides, with a wide range of amines. organic-chemistry.orgwiley.comst-andrews.ac.uk The catalytic cycle typically involves:

Oxidative Addition: The aryl chloride adds to a Pd(0) complex to form a Pd(II) species.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base.

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. jk-sci.com

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. wiley.com For a substrate like this compound, a Buchwald-Hartwig approach could potentially be used to replace the chlorine with various primary or secondary amines. Similarly, related palladium-catalyzed reactions can be used to form C-O and C-S bonds. wikipedia.org

Other Transition Metal Catalysts:

Rhodium (Rh) and Ruthenium (Ru): Arenophilic Rh(III) and Ru(II) catalysts have been shown to activate phenols for umpolung substitution reactions. acs.org They coordinate to the aromatic ring via π-bonding, enhancing its electrophilicity and facilitating nucleophilic attack. This strategy could potentially be applied to displace the chloro group in this compound.

Copper (Cu): Copper-catalyzed reactions, such as the Ullmann condensation, have historically been used for C-N and C-O bond formation, although they often require harsher conditions than palladium-catalyzed methods.

The table below summarizes catalyst systems applicable to the substitution of chloro-aromatics.

| Catalyst System | Reaction Type | Typical Nucleophiles | Key Features |

|---|---|---|---|

| Pd(0) with phosphine ligands (e.g., Buchwald or Hartwig ligands) | Buchwald-Hartwig Amination | Primary/Secondary Amines, Ammonia | Broad scope, mild conditions, tolerant of many functional groups. wikipedia.orgnih.govorganic-chemistry.org |

| Pd(0) with phosphine ligands | Buchwald-Hartwig Ether Synthesis | Alcohols, Phenols | Effective for forming aryl ethers from unactivated aryl halides. wikipedia.org |

| Rh(III) or Ru(II) complexes with Cp*-type ligands | π-Coordination Activation | Amines | Activates electron-rich arenes like phenols for substitution. acs.org |

| Copper salts/complexes | Ullmann Condensation | Amines, Alcohols | Classic method, often requires higher temperatures. |

Derivatization Strategies for Enhanced Analytical and Spectroscopic Characterization

The high polarity of this compound, due to its phenolic hydroxyl and primary amino groups, presents challenges for certain analytical techniques like gas chromatography. Derivatization is a chemical modification process used to convert the analyte into a form that is more suitable for analysis, for example, by increasing its volatility or enhancing its detectability. colostate.eduphenomenex.comgcms.cz

Gas chromatography (GC) requires analytes to be volatile and thermally stable. Polar functional groups containing active hydrogens, such as -OH and -NH2, can lead to poor peak shape and adsorption on the GC column. phenomenex.com Silylation is a widely used derivatization technique that replaces these active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. colostate.eduphenomenex.comgcms.cz This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility. researchgate.net

For this compound, both the hydroxyl and amino groups would react with a silylating agent. The reaction is a nucleophilic attack on the silicon atom of the reagent. colostate.edu A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective. researchgate.netyoutube.comsigmaaldrich.com The resulting di-silylated derivative is much more amenable to GC-MS analysis.

The table below lists common silylating agents and their characteristics.

| Silylating Agent | Abbreviation | Leaving Group | Key Characteristics |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | Highly volatile byproducts, very common for derivatizing alcohols, phenols, and amines. researchgate.netsigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Reported to be the most volatile silylating reagent; byproducts are also highly volatile. youtube.com |

| N-trimethylsilylimidazole | TMSI | Imidazole | A strong silylating agent, particularly effective for hydroxyl groups. phenomenex.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | N-methyltrifluoroacetamide | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives which are less sensitive to moisture. sigmaaldrich.com |

Acetylation: This technique involves the reaction of the active hydrogen-containing functional groups with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride. jcsp.org.pk In this compound, both the hydroxyl and amino groups can be acetylated to form an ester and an amide, respectively. This derivatization reduces the polarity of the molecule, making it more volatile for GC analysis. Direct acetylation of chlorophenols in water samples, followed by extraction, is a common analytical strategy. jcsp.org.pknih.gov

Methylation: Methylation is another strategy to decrease the polarity of the phenolic -OH and amino -NH2 groups. A variety of methylating agents can be used. Dimethyl carbonate (DMC) is considered an environmentally friendly option. google.com Trimethyloxonium tetrafluoroborate (B81430) (TMO) has also been used for the efficient methylation of chlorophenols at ambient temperature for GC-MS analysis. nih.gov These reagents convert the hydroxyl group to a methoxy (B1213986) group (-OCH3) and the primary amine to a methylated amine (-NHCH3 or -N(CH3)2), increasing volatility.

The table below summarizes these derivatization techniques.

| Technique | Typical Reagent | Functional Groups Targeted | Purpose |

|---|---|---|---|

| Acetylation | Acetic Anhydride | -OH, -NH2 | Increases volatility for GC analysis by forming ester and amide linkages. jcsp.org.pk |

| Methylation | Dimethyl Carbonate (DMC) | -OH, -NH2 | Environmentally benign option to increase volatility for GC analysis. google.com |

| Methylation | Trimethyloxonium tetrafluoroborate (TMO) | -OH | Rapid and efficient methylation of phenols at room temperature. nih.gov |

For detection by UV-Vis spectrophotometry or fluorimetry, derivatization is often employed to enhance the molar absorptivity or to introduce a fluorophore into the molecule, thereby increasing the sensitivity and selectivity of the analysis. scirp.org These methods are particularly useful for liquid chromatography (HPLC).

Spectrophotometric Derivatization: A classic method for the determination of phenols involves a derivatization reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide) at alkaline pH. This reaction forms a colored antipyrine (B355649) dye that can be quantified by measuring its absorbance in the visible region. nih.govresearchgate.net This method is suitable for the phenolic group in this compound.

Fluorimetric Derivatization: To enable highly sensitive fluorescence detection, a non-fluorescent analyte can be reacted with a labeling reagent to form a fluorescent derivative. Several reagents are designed to react with phenols or amines. For instance, 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) reacts with phenols under mild basic conditions to yield highly fluorescent derivatives that can be detected at very low concentrations. scirp.orgscirp.org Other reagents, such as dansyl chloride, could react with both the phenolic and amino groups to produce a fluorescent product.

The table below lists examples of derivatizing agents for spectroscopic detection.

| Detection Method | Derivatizing Agent | Target Functional Group | Principle |

|---|---|---|---|

| Spectrophotometry | 4-Aminoantipyrine (4-AAP) | Phenolic -OH | Forms a colored dye product that absorbs strongly in the visible spectrum. nih.govresearchgate.net |

| Fluorimetry | 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | Phenolic -OH | Reacts to form a highly fluorescent derivative, enabling sensitive detection. scirp.orgscirp.org |

| Fluorimetry | Dansyl Chloride | Phenolic -OH, Amino -NH2 | Reacts with primary amines and phenols to form fluorescent sulfonamides/sulfonate esters. |

| Fluorimetry | 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride | Phenolic -OH | Used for HPLC-fluorescence detection of phenols in complex matrices. scirp.org |

Functionalization for Polymer Chemistry and Material Science Applications

Integration into Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

A search of the existing scientific literature does not yield any studies where this compound has been utilized as a functional monomer for the creation of MIPs. In principle, the amine and phenol groups of this compound could form non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with a suitable template molecule, making it a candidate for a functional monomer. However, no published research has explored this potential. Consequently, there are no detailed research findings or data tables to present on its performance, selectivity, or binding affinity in the context of molecular imprinting.

Applications of 4 Aminomethyl 2 Chlorophenol As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The strategic placement of functional groups on the aromatic ring of 4-(Aminomethyl)-2-chlorophenol provides multiple reaction sites, allowing for its incorporation into a wide array of more complex structures. This has made it a target for chemists seeking to develop novel synthetic methodologies and access new chemical entities with potential applications in medicine and materials science.

Synthesis of Advanced Pharmaceutical Intermediates

While direct, extensive research on the application of this compound in the synthesis of marketed pharmaceuticals is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. The aminophenol core is a well-established pharmacophore, and the presence of the aminomethyl group offers a key point for diversification and the introduction of further molecular complexity.

Isomeric and related aminophenol derivatives have been extensively studied for their biological activities, including antimicrobial and antidiabetic properties. For instance, derivatives of 4-aminophenol have shown significant inhibitory effects on enzymes like amylase and glucosidase, suggesting their potential in the development of antidiabetic agents. The ability of these compounds to interact with DNA also points towards their exploration as potential anticancer agents.

The synthesis of complex pharmaceutical intermediates often relies on the availability of versatile building blocks. For example, the related compound 4-amino-3-chlorophenol is a crucial intermediate in the synthesis of novel tyrosine kinase inhibitors, which are a cornerstone of modern cancer therapy. This highlights the potential of substituted aminophenols, including this compound, to serve as foundational scaffolds in the discovery of new therapeutic agents. The synthetic routes to these intermediates are often multi-step processes involving acetylation, chlorination, and subsequent hydrolysis to yield the desired substituted aminophenol.

Scaffold Diversity in Natural Product Synthesis Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. However, their complex structures often pose significant synthetic challenges. The use of versatile building blocks to create analogs of natural products is a common strategy to overcome these difficulties and to explore the structure-activity relationships of these bioactive molecules. This approach, often referred to as diversity-oriented synthesis (DOS), aims to generate libraries of structurally diverse molecules from a common starting material.

While specific examples of the use of this compound as a scaffold in the synthesis of natural product analogs are not prevalent in the current literature, its structural features make it a promising candidate for such endeavors. The aminomethyl and hydroxyl groups provide handles for the attachment of various side chains and for the construction of heterocyclic systems, which are common motifs in natural products. The chlorinated phenyl ring can influence the electronic properties and bioavailability of the final compounds.

Precursor for Advanced Materials and Polymers

The reactivity of this compound also extends to the field of materials science, where it can be utilized as a monomer or a cross-linking agent in the synthesis of functional polymers and coatings.

Development of Functional Coatings

The development of functional coatings with specific properties such as corrosion resistance, antimicrobial activity, or enhanced adhesion is an active area of research. The incorporation of monomers containing specific functional groups is a key strategy to impart these desired characteristics. The amino and hydroxyl groups of this compound can participate in polymerization reactions, such as the formation of epoxy resins or polyurethanes. The presence of the chlorine atom can enhance the flame-retardant properties of the resulting coating.

Synthesis of Specialized Polymer Architectures

Beyond coatings, this compound can be envisioned as a monomer for the synthesis of more specialized polymer architectures. For instance, its bifunctional nature allows for its use in step-growth polymerization to create linear polymers or, with the appropriate co-monomers, branched or cross-linked networks. The properties of these polymers could be tailored by the choice of the co-monomers and the polymerization conditions.

Role in the Synthesis of Advanced Dyes and Pigments

Aminophenols are a well-established class of precursors for the synthesis of azo dyes and other colorants. The diazotization of the amino group, followed by coupling with a suitable aromatic compound, is a fundamental reaction in the dye industry.

While specific dyes derived from this compound are not widely reported, its structural similarity to other commercially important dye precursors, such as 2-amino-4-chlorophenol (B47367), suggests its potential in this area. The latter is a key intermediate in the production of various azo dyes used in the textile and printing industries. The introduction of the aminomethyl group could be a strategy to modify the color, solubility, and fastness properties of the resulting dyes.

Computational and Theoretical Investigations of 4 Aminomethyl 2 Chlorophenol

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Synthetic Steps

The Mannich reaction, a common method for aminomethylation, involves the reaction of a phenol (B47542) with formaldehyde (B43269) and a secondary amine. bch.ro The regioselectivity of this reaction, determining whether the aminomethyl group is introduced ortho or para to the hydroxyl group, is influenced by the electronic and steric properties of the substituents on the phenol ring. bch.ro Theoretical calculations can model the transition states for both ortho and para addition, allowing for the prediction of the most favorable reaction pathway. For instance, in the case of 2-chloro-4-phenylphenol (B167023), the aminomethylation occurs at the ortho position relative to the hydroxyl group. bch.ro

A theoretical study on chloro-substituted N,N-dimethylaminomethylphenols highlighted the significant influence of chlorine substituents on the properties of intramolecular hydrogen bonds, which in turn can affect the reactivity and stability of the molecule. researchgate.net Such studies are foundational for predicting the behavior of 4-(Aminomethyl)-2-chlorophenol during its synthesis.

Prediction of Reaction Pathways and Selectivity

Computational chemistry allows for the prediction of reaction pathways and the selectivity of chemical reactions. For the synthesis of this compound, key reactions include the chlorination of a phenol derivative and the subsequent aminomethylation.

The chlorination of phenols can yield a mixture of ortho, meta, and para isomers. The selectivity is highly dependent on the reaction conditions and the directing effects of the substituents. Computational models can predict the most likely sites of chlorination by calculating the electron density of the aromatic ring. For a precursor to this compound, this would involve predicting the chlorination at the position ortho to the hydroxyl group and para to the eventual aminomethyl group.

Similarly, the selectivity of the aminomethylation step is crucial. A Cu(II)-catalyzed ortho-selective aminomethylation of free phenols has been developed, suggesting a pathway that proceeds through a six-membered transition state. acs.org A Cr-catalyzed strategy has also been shown to achieve direct ortho-aminomethylation of phenols with N,N-dimethylanilines via an ionic mechanism. acs.org While these specific methods may not be directly applied to produce this compound, the underlying principles and the computational studies that elucidated their mechanisms can inform the design of a selective synthesis for the target compound.

Molecular Interaction Studies and Ligand-Binding Predictions

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

While specific molecular docking studies for this compound are not extensively documented, research on structurally similar substituted phenols provides valuable insights. For example, molecular docking studies of ortho-substituted phenols with the enzyme tyrosinase have been used to determine whether a molecule is likely to act as a substrate or an inhibitor. nih.govmdpi.com These studies analyze the distance between the phenolic hydroxyl group and key residues in the enzyme's active site to predict the nature of the interaction. nih.govmdpi.com

In a study on phenol derivatives as β-carbonic anhydrase 1 inhibitors, molecular docking was used to analyze the binding modes and stability of the inhibitors within the active site of the enzyme. nih.gov The results from such studies can be used to create data tables that summarize the predicted binding energies and key interactions, as illustrated with hypothetical data in the table below.

Table 1: Hypothetical Molecular Docking Results for Phenol Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenol Derivative 1 | Tyrosinase | -7.5 | HIS244, HIS263 |

| Phenol Derivative 2 | β-carbonic anhydrase 1 | -8.2 | ZN1, THR199 |

| Phenol Derivative 3 | Toluene Dioxygenase | -6.9 | GLN215, HIS311 |

Note: This table contains hypothetical data for illustrative purposes, as specific data for this compound is not available.

Pharmacophore Modeling for Biological Target Prediction

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) in a molecule that are responsible for its biological activity. acs.org A pharmacophore model can be used to screen large databases of chemical compounds to identify new molecules that are likely to have similar biological activity.

For a molecule like this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (from the hydroxyl and amino groups), a hydrogen bond acceptor (from the hydroxyl group and the chlorine atom), and an aromatic ring. The spatial arrangement of these features is critical for binding to a specific biological target.

While a specific pharmacophore model for this compound has not been published, studies on other phenol derivatives demonstrate the utility of this approach. For example, a pharmacophore model for phenol-based β-carbonic anhydrase 1 inhibitors was developed to understand the structural requirements for their activity. nih.gov Another study used a pharmacophore model based on chalcone (B49325) derivatives to identify novel antibacterial agents. acs.org These models typically define the distances and angles between different pharmacophoric features, which can be summarized in a data table.

Table 2: Hypothetical Pharmacophore Model Features for a Phenol Derivative

| Feature | Type | Location (x, y, z) | Radius (Å) |

| 1 | Hydrogen Bond Donor | 1.5, 2.3, 0.5 | 1.0 |

| 2 | Hydrogen Bond Acceptor | -0.8, 1.9, -1.2 | 1.2 |

| 3 | Aromatic Ring | 0.0, 0.0, 0.0 | 1.5 |

| 4 | Halogen Bond Acceptor | -2.5, -1.0, 0.8 | 1.1 |

Note: This table contains hypothetical data for illustrative purposes, as specific data for this compound is not available.

By generating and validating such models, researchers can predict potential biological targets for this compound and guide further experimental studies.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods

High-resolution spectroscopy provides fundamental insights into the molecular structure and bonding of 4-(Aminomethyl)-2-chlorophenol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum, distinct signals are expected for each type of proton. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their chemical shifts and splitting patterns dictated by the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely produce a singlet around δ 3.5-4.5 ppm. The protons of the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group are exchangeable and would appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct resonance. The carbon atom bonded to the chlorine (C-Cl) would be found around δ 120-130 ppm, while the carbon bearing the hydroxyl group (C-OH) would be more downfield, typically in the δ 150-160 ppm range. The carbons of the aromatic ring would resonate in the δ 115-140 ppm region, and the methylene carbon of the aminomethyl group would appear in the aliphatic region, generally around δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic | 6.5 - 7.5 | Protons on the benzene ring |

| ¹H | -CH₂- | 3.5 - 4.5 | Methylene protons |

| ¹H | -NH₂ | Variable (broad) | Amine protons |

| ¹H | -OH | Variable (broad) | Hydroxyl proton |

| ¹³C | C-OH | 150 - 160 | Carbon attached to hydroxyl group |

| ¹³C | Aromatic | 115 - 140 | Aromatic carbons |

| ¹³C | C-Cl | 120 - 130 | Carbon attached to chlorine |

| ¹³C | -CH₂- | 40 - 50 | Methylene carbon |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.

The IR spectrum of this compound would display characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is expected due to the O-H stretching of the phenol (B47542). The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain bands for aromatic C=C stretching (1450-1600 cm⁻¹), C-O stretching (1200-1260 cm⁻¹), C-N stretching (1020-1250 cm⁻¹), and the C-Cl stretching vibration (600-800 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the aromatic ring vibrations and the C-Cl stretch would be expected to show strong signals in the Raman spectrum, providing complementary information to the IR data. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 (Broad) |

| N-H Stretch | Primary Amine | 3300 - 3500 (Two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol | 1200 - 1260 |

| C-N Stretch | Amine | 1020 - 1250 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound (C₇H₈ClNO), the calculated molecular weight is approximately 157.6 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the spectrum would show a prominent M⁺ peak and a smaller M+2 peak with approximately one-third the intensity, which is a definitive indicator of a single chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The phenolic hydroxyl (-OH) group and the aminomethyl (-NH₂) group are both excellent hydrogen bond donors and acceptors.

This would likely result in an extensive network of hydrogen bonds. For instance, O-H···N, N-H···O, and potentially N-H···Cl interactions could link the molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.netnih.gov These hydrogen bonding networks are the primary forces governing the crystal packing and are critical in determining the compound's physical properties, such as melting point and solubility. The analysis of a related compound, 4-amino-2,6-dichlorophenol, shows the formation of infinite chains and sheets through O—H···N and N—H···O hydrogen bonds. researchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is fundamental to the analytical chemistry of this compound, providing the means to separate it from impurities, starting materials, and by-products. The selection of the appropriate chromatographic technique is contingent on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. The development of a robust HPLC method is critical for purity profiling and quality control.

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. Method development would involve the systematic optimization of several key parameters. For the separation of the related compound 2-amino-4-chlorophenol (B47367), a C18 column (250 × 4.6 mm, 5 µm particle size) has been successfully used. researchgate.netutu.ac.in A similar column would be an excellent starting point for this compound.

The mobile phase composition is crucial for achieving adequate retention and resolution. A typical mobile phase would consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Given the basic nature of the aminomethyl group and the acidic nature of the phenolic hydroxyl group, controlling the pH of the aqueous phase with a buffer (e.g., phosphate (B84403) or acetate) or an acid modifier like acetic acid is essential to ensure peak symmetry and reproducibility. researchgate.netutu.ac.in Detection is commonly performed using a UV detector, with the optimal wavelength determined by the compound's UV spectrum; for phenolic compounds, this is often in the range of 270-285 nm. utu.ac.insielc.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase (Column) | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar aromatic compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 30:70:1, v/v/v) | Provides good resolution for chlorophenols and aminophenols; acetic acid suppresses ionization for better peak shape. utu.ac.in |

| Flow Rate | 1.0 - 1.5 mL/min | Typical analytical flow rate for a 4.6 mm ID column. researchgate.net |

| Detection | UV at 280 nm | Wavelength near the absorbance maximum for phenolic compounds. utu.ac.in |

| Column Temperature | 25 - 40 °C | Maintains consistent retention times and improves efficiency. nih.gov |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, arising from the phenolic hydroxyl and primary amine functional groups, results in low volatility and poor thermal stability, leading to broad, tailing peaks and potential degradation in the hot injector port.

To overcome these limitations, derivatization is required to convert the polar -OH and -NH2 groups into less polar, more volatile ether and silylamine or acetylated derivatives. epa.gov Common derivatizing agents include:

Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) react with both hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) ethers and amines.

Acylating agents (e.g., Acetic Anhydride) can be used to form ester and amide derivatives. jcsp.org.pk

Once derivatized, the compound can be analyzed using a standard GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) and a Flame Ionization Detector (FID) or, for higher sensitivity to the chlorine atom, an Electron Capture Detector (ECD). epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex matrices such as environmental samples or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry (MS) are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for this compound. It allows for direct analysis without derivatization, simplifying sample preparation. shimadzu.com An electrospray ionization (ESI) source would typically be used, likely in positive ion mode to protonate the basic aminomethyl group, forming the [M+H]+ ion. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and sensitivity through Multiple Reaction Monitoring (MRM), making it ideal for trace analysis. ulisboa.pt

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivative, confirming its identity. thermofisher.comirjet.net This technique is highly sensitive and robust for a wide range of volatile compounds. thermofisher.com

| Technique | Advantages | Disadvantages | Best Application |

|---|---|---|---|

| LC-MS | No derivatization required; suitable for polar, non-volatile compounds; high specificity. shimadzu.com | Potential for matrix effects (ion suppression/enhancement). | Quantification in biological fluids, aqueous environmental samples, and pharmaceutical formulations. |

| GC-MS | High chromatographic efficiency; robust and widely available; extensive mass spectral libraries. irjet.net | Requires derivatization, adding a step to sample preparation. dioxin20xx.org | Analysis in complex organic matrices where derivatization also serves as a cleanup step. |

Advanced Techniques for Trace Analysis and Contaminant Detection

Detecting minute quantities of this compound requires specialized techniques that enhance selectivity and sensitivity, enabling analysis at trace and ultra-trace levels.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. mdpi.com They function as "plastic antibodies," offering high selectivity and stability. youtube.com

An MIP for this compound can be created by polymerizing functional monomers and a cross-linker in the presence of the target molecule, which acts as a template. frontiersin.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the analyte. These MIPs can then be used as a highly selective sorbent in solid-phase extraction (MIP-SPE) to isolate and pre-concentrate this compound from complex samples, significantly reducing matrix interference and improving detection limits in subsequent chromatographic analysis. tamu.edunih.gov The development of MIPs for the selective determination of 4-chlorophenol (B41353) has already been demonstrated, indicating the feasibility of this approach. researchgate.net

Electrochemical Methods for Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like this compound. The phenolic moiety is susceptible to electrochemical oxidation, providing the basis for its detection.

Sensors can be fabricated by modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that catalyze the oxidation of the phenol group and enhance the signal. up.ac.za Promising modification materials include:

Graphene and Carbon Nanotubes: These materials possess high surface area and excellent electrical conductivity, which can amplify the electrochemical response. nih.gov

Metal Oxides and Nanoparticles: Can lower the oxidation potential and improve sensitivity.

MXenes: Two-dimensional inorganic compounds that have shown excellent performance in sensing applications for related compounds like 4-chlorophenol. researchgate.net

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to measure the current response, which is proportional to the concentration of the analyte. nih.gov Combining the selectivity of MIPs with the sensitivity of electrochemical detection can lead to the development of highly specific sensors for this compound. researchgate.net

| Electrode Modifier | Principle of Enhancement | Potential Performance for this compound | Reference |

|---|---|---|---|

| Graphene/MWCNT-PANI | High surface area and conductivity, synergistic catalytic effect. | Low detection limit (sub-micromolar), good sensitivity. | nih.gov |

| Ti3C2Tx MXene | Large electrochemical surface area, lowers electron transfer resistance. | Significant signal amplification, potential for simultaneous detection of related phenols. | researchgate.net |

| Molecularly Imprinted Polymer (MIP) | Creates specific recognition sites, enhancing selectivity. | High selectivity against structurally similar interfering compounds. | researchgate.net |

| Metal-Organic Framework (MOF) Composites | High porosity and surface area, redox activity from incorporated metals. | Improved catalytic behavior and enhanced currents. | up.ac.za |

Insufficient Data for Comprehensive Analysis of Optical Sensing Applications of this compound

Despite a thorough search of available scientific literature and databases, there is currently a significant lack of specific research pertaining to the application of this compound in the field of optical sensing. While general principles of optical sensing techniques are well-established for a wide range of chemical compounds, detailed studies, research findings, and specific data tables concerning the use of this compound for these purposes could not be located.

Optical sensing is a broad and dynamic field that leverages the interaction of light with a substance to measure its concentration or presence. These techniques, which include fluorescence spectroscopy, colorimetric sensing, and surface plasmon resonance, are highly sensitive and selective, making them valuable tools in various scientific disciplines. However, the development of an optical sensor for a specific analyte, such as this compound, requires dedicated research to understand its unique spectroscopic properties and to develop recognition elements that can selectively bind to it.

The absence of published research in this specific area means that no data is available to populate a detailed discussion on the advanced analytical and spectroscopic characterization of this compound for optical sensing. Constructing an article with the requested detailed sections and data tables would necessitate speculative information, which would compromise the scientific accuracy and integrity of the content.